Bis-PEG3-t-butyl ester belongs to the class of polyethylene glycol derivatives, specifically those containing t-butyl ester functionalities. It is synthesized through chemical reactions involving polyethylene glycol and t-butanol, making it a significant compound in organic chemistry and medicinal chemistry fields.
The synthesis of Bis-PEG3-t-butyl ester typically involves the esterification of polyethylene glycol with t-butanol. One efficient method described in the literature includes using boron trifluoride etherate as a catalyst in combination with anhydrous magnesium sulfate, which facilitates the reaction under mild conditions and yields high purity products .
The general procedure can be outlined as follows:
Bis-PEG3-t-butyl ester features a molecular structure characterized by:
The molecular formula can be represented as where corresponds to the number of repeating units in the PEG chain. The specific structure allows for flexibility and solubility in various solvents, making it suitable for biological applications .
The primary chemical reaction involving Bis-PEG3-t-butyl ester is its use as a linker in the formation of PROTACs. In these applications, it facilitates the conjugation of target proteins to ubiquitin ligases, enabling targeted degradation of specific proteins within cells.
The mechanism typically involves:
The mechanism of action for Bis-PEG3-t-butyl ester primarily revolves around its role as a linker in PROTAC technology:
Bis-PEG3-t-butyl ester exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in drug development and biochemical research .
Bis-PEG3-t-butyl ester is primarily utilized in:
Bis-PEG3-t-butyl ester (CAS 1611468-29-1) exemplifies the strategic integration of polyethylene glycol spacers in proteolysis-targeting chimera platforms. Its molecular structure comprises two terminal tert-butyl ester groups connected by a triethylene glycol (PEG3) chain, yielding a molecular weight of 362.46 g/mol and the formula C₁₈H₃₄O₇ [1] [2]. This design directly addresses critical pharmacokinetic challenges in targeted protein degradation:
Table 1: Impact of Polyethylene Glycol Linker Length on Proteolysis-Targeting Chimera Properties
| Linker Structure | Molecular Weight (g/mol) | Approximate Span (Å) | Key Advantages |
|---|---|---|---|
| Bis-PEG3-t-butyl ester | 362.46 | 16 | Balanced flexibility/solubility |
| Bis-PEG4-t-butyl ester | 406.51 | 21 | Extended reach for sterically hindered targets [7] |
| Acid-PEG3-t-butyl ester | 306.35 | 14 | Asymmetric design for sequential conjugation [10] |
1.2. tert-Butyl Ester Protection-Deprotection Dynamics in Linker Synthesis
The tert-butyl ester groups in Bis-PEG3-t-butyl ester serve as orthogonal protecting groups, critical for multi-step proteolysis-targeting chimera assembly. Their stability and deprotection kinetics follow well-defined chemical principles:
Table 2: Comparative Deprotection Conditions for tert-Butyl Esters
| Reagent System | Conditions | Yield Range | Functional Group Tolerance |
|---|---|---|---|
| Trifluoroacetic Acid/Dichloromethane | 25°C, 1–2 h | 90–95% | Limited to acid-stable groups |
| Aqueous Phosphoric Acid | 80°C, 12 h | 85–92% | Benzyl esters, TBDMS ethers [3] |
| Magic Blue/Triethylsilane | 25°C, 30 min | 88–94% | Acid-sensitive moieties |
Synthesizing the symmetrical Bis-PEG3 backbone demands precision in controlling stoichiometry and reaction kinetics to avoid diol impurities and ensure terminal ester uniformity:
Table 3: Analytical Parameters for Bis-PEG3-t-butyl Ester Characterization
| Analytical Method | Key Characteristics | Quality Control Threshold |
|---|---|---|
| ¹H NMR | δ 1.45 (s, 18H, t-Bu), 3.55–3.75 (m, 12H, -OCH₂CH₂O-), 4.15 (s, 4H, -COOCH₂-) | ≥95% purity |
| LC-MS | [M+Na]⁺ = 385.4, [M+H]⁺ = 363.4 | Main peak area ≥98% |
| HPLC | Retention time 6.8 min (C18 column, acetonitrile/water) | Single dominant peak |
The choice between solid-phase and solution-phase synthesis significantly impacts the efficiency of incorporating Bis-PEG3-t-butyl ester into proteolysis-targeting chimeras:
Purification Simplicity: Intermediate washes remove impurities without chromatography, though final acid cleavage risks tert-butyl group degradation if not optimized [4] [9].
Solution-Phase Synthesis Advantages:
Table 4: Synthesis Methodology Trade-offs for Bis-PEG3-t-butyl Ester Incorporation
| Parameter | Solid-Phase Approach | Solution-Phase Approach |
|---|---|---|
| Yield per Step | >99% (with excess reagents) | 80–95% (requires stoichiometric precision) |
| Purification | Simple filtration; no chromatography until final step | Scavenger resins or extraction needed |
| Scalability | Typically <100 mmol | Multi-gram scales feasible [9] |
| Functional Tolerance | Limited by resin stability | Broader solvent/temperature range |
| Automation | High (standard peptide synthesizers) | Moderate (parallel reactors required) |
The urukthapelstatin A case study exemplifies this dichotomy: Solution-phase macrocyclization failed due to conformational rigidity (yields <5%), while solid-phase synthesis via linear peptide elongation on resin, followed by cleavage and cyclization, achieved 36% yield [8]. For Bis-PEG3-t-butyl ester, solution-phase remains preferable for linker synthesis itself, whereas solid-phase excels during proteolysis-targeting chimera conjugation to sterically demanding warheads. Hybrid approaches—synthesizing the linker in solution then loading onto resin for warhead coupling—leverage the strengths of both methods [9].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: